molecular formula C11H14FNO2 B1316339 Tert-butyl 5-amino-2-fluorobenzoate CAS No. 853070-30-1

Tert-butyl 5-amino-2-fluorobenzoate

Cat. No. B1316339
CAS RN: 853070-30-1
M. Wt: 211.23 g/mol
InChI Key: CFAFNDBKLVKVHO-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-fluorobenzoate is a chemical compound with the molecular formula C11H14FNO2 . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-amino-2-fluorobenzoate is represented by the linear formula C11H14FNO2 . The average mass of the molecule is 211.233 Da .


Physical And Chemical Properties Analysis

Tert-butyl 5-amino-2-fluorobenzoate is a yellow to brown solid . It has a molecular weight of 211.23 g/mol. The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Polymer Development

Tert-butyl 5-amino-2-fluorobenzoate derivatives are significant in the development of polymers with enhanced properties. For instance, 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene, a related compound, was synthesized and polymerized with aromatic bisphenols to create high molecular weight poly(arylene ether ketone)s. These polymers, containing pendant tertiary butyl groups, demonstrated notable physical, thermal, mechanical, and adhesion properties, highlighting the importance of molecular structure on polymer performance (Yıldız et al., 2001).

Chemical Synthesis and Structural Analysis

The compound has been utilized in various chemical synthesis processes. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, synthesized from a related compound, displayed structural intricacies confirmed by X-ray diffraction, showcasing the importance of molecular interactions such as weak C‒H···O and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015). Additionally, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, another derivative, was a crucial intermediate in synthesizing a target mTOR targeted PROTAC molecule, highlighting the compound's significance in pharmaceutical development (Zhang et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

tert-butyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAFNDBKLVKVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567921
Record name tert-Butyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-fluorobenzoate

CAS RN

853070-30-1
Record name tert-Butyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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